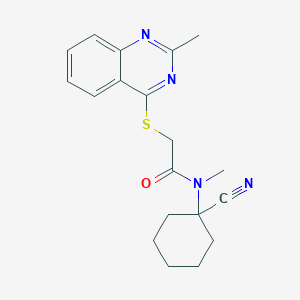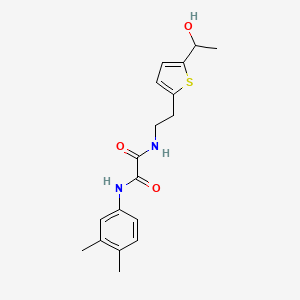
2-Acetamino-4-(trifluoromethyl)phenol
Descripción general
Descripción
“2-Acetamino-4-(trifluoromethyl)phenol” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The molecular formula of this compound is C7H5F3O .
Synthesis Analysis
The synthesis of trifluoromethylphenols and their derivatives has been a topic of interest in various research studies . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the compound . In one study, 4-trifluoromethyl-2H-chromenes were synthesized via the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride .
Molecular Structure Analysis
The molecular structure of “2-Acetamino-4-(trifluoromethyl)phenol” can be analyzed using various spectroscopic techniques. The molecular formula of this compound is C7H5F3O . The average mass is 162.109 Da and the monoisotopic mass is 162.029251 Da .
Chemical Reactions Analysis
The chemical reactions involving “2-Acetamino-4-(trifluoromethyl)phenol” can be complex and depend on various factors. For instance, the presence of a trifluoromethyl group in the para-position of the phenolic ring can improve drug potency by lowering the pK a of the cyclic carbamate, which makes a key hydrogen bonding interaction with the protein .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Acetamino-4-(trifluoromethyl)phenol” can be determined using various techniques. The molecular formula of this compound is C7H5F3O . The average mass is 162.109 Da and the monoisotopic mass is 162.029251 Da .
Aplicaciones Científicas De Investigación
Antioxidant and Radical Scavenging Activity
2-Acetamino-4-(trifluoromethyl)phenol, related to compounds like acetaminophen, demonstrates notable antioxidant properties. The study by Dinis, Maderia, and Almeida (1994) highlights the role of similar phenolic compounds in inhibiting lipid peroxidation and acting as peroxyl radical scavengers. These properties suggest their potential in mitigating oxidative stress-related cellular damage (Dinis, Maderia, & Almeida, 1994).
Photocatalytic Degradation
Jallouli et al. (2017) explored the photocatalytic degradation of acetaminophen, a compound structurally related to 2-Acetamino-4-(trifluoromethyl)phenol, using TiO2 nanoparticles. Their findings indicate that such compounds can be effectively degraded under UV light, a process significant for water treatment and pollution reduction (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Electrochemical Detection
The electrochemical properties of related compounds like paracetamol have been studied by Fanjul-Bolado et al. (2009), suggesting the potential of 2-Acetamino-4-(trifluoromethyl)phenol in electrochemical sensors and analytical applications (Fanjul-Bolado, Lamas-Ardisana, Hernández-Santos, & Costa-García, 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Rani et al. (2014) examined the potential of synthesized 2-(substituted phenoxy) acetamide derivatives for anticancer, anti-inflammatory, and analgesic activities. Given the structural similarity, 2-Acetamino-4-(trifluoromethyl)phenol may hold similar therapeutic potentials (Rani, Pal, Hegde, & Hashim, 2014).
Photoreactions in Different Solvents
The study of photoreactions of flutamide, which has structural similarities to 2-Acetamino-4-(trifluoromethyl)phenol, by Watanabe et al. (2015) in different solvents can provide insights into the photostability and photochemical behavior of 2-Acetamino-4-(trifluoromethyl)phenol (Watanabe, Fukuyoshi, & Oda, 2015).
Propiedades
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)13-7-4-6(9(10,11)12)2-3-8(7)15/h2-4,15H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRHQQAQHBXWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

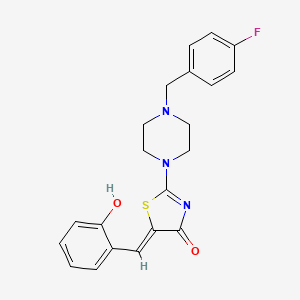
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2431050.png)
![N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2431051.png)
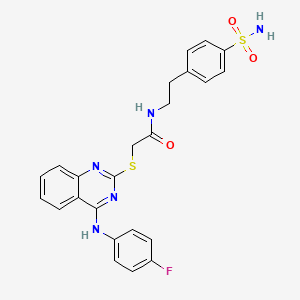
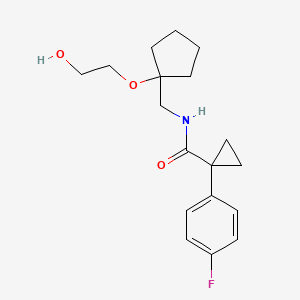
![Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride](/img/structure/B2431058.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2431059.png)
![(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2431060.png)
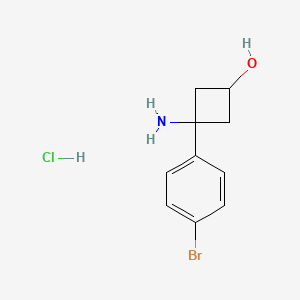
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2431063.png)
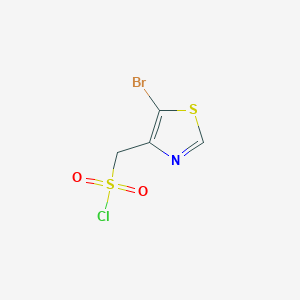
![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2431069.png)
